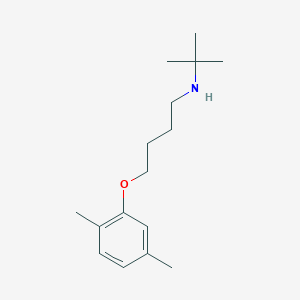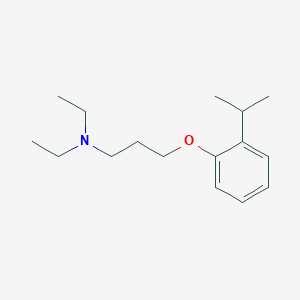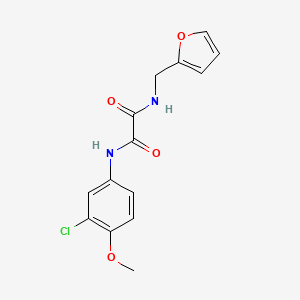![molecular formula C15H14N2O3 B5106458 3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5106458.png)
3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione, also known as FTY720 or fingolimod, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This compound was first synthesized in the early 1990s and has since been the subject of numerous scientific investigations.
Wirkmechanismus
The mechanism of action of 3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione involves its phosphorylation by sphingosine kinase 2, which converts it into this compound-phosphate. This compound-phosphate then binds to sphingosine-1-phosphate receptors on the surface of immune cells, causing their internalization and degradation. This leads to the sequestration of immune cells in lymph nodes, preventing them from entering the bloodstream and causing inflammation. This compound also has other effects, such as reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects, including reducing the number of circulating lymphocytes, reducing the production of pro-inflammatory cytokines, increasing the production of anti-inflammatory cytokines, reducing the permeability of blood vessels, and reducing the production of reactive oxygen species. These effects contribute to the therapeutic efficacy of this compound in various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione has several advantages for lab experiments, including its high potency, specificity, and selectivity for sphingosine-1-phosphate receptors. However, this compound also has some limitations, such as its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are many potential future directions for research on 3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione, including investigating its effects on other diseases, developing more efficient synthesis methods, improving its pharmacokinetic properties, and developing new formulations for clinical use. Some specific areas of research include investigating the role of this compound in autoimmune diseases, such as rheumatoid arthritis and lupus, and in neurodegenerative diseases, such as Alzheimer's and Parkinson's. Other areas of research include investigating the potential of this compound as a therapeutic agent for viral infections, such as COVID-19, and as a neuroprotective agent for traumatic brain injury and stroke.
Synthesemethoden
The synthesis of 3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione involves several steps, starting from the reaction of 2-aminoethanol with 2,5-diketopiperazine to form the intermediate compound 2-(2-hydroxyethyl)-1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraone. This intermediate is then reacted with furfurylamine to produce the final product, this compound. The overall yield of this synthesis method is approximately 10%.
Wissenschaftliche Forschungsanwendungen
3-[(2-furylmethyl)amino]-1-phenyl-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and organ transplantation. In multiple sclerosis, this compound has been shown to reduce the frequency and severity of relapses, delay the progression of disability, and reduce the number of new brain lesions on MRI scans. In cancer, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and enhance the effectiveness of chemotherapy and radiation therapy. In organ transplantation, this compound has been shown to prevent rejection of transplanted organs by suppressing the immune system.
Eigenschaften
IUPAC Name |
3-(furan-2-ylmethylamino)-1-phenylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c18-14-9-13(16-10-12-7-4-8-20-12)15(19)17(14)11-5-2-1-3-6-11/h1-8,13,16H,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGYOREXUTINZNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC=C2)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[3-(4-amino-1,2,5-oxadiazol-3-yl)-1-(4-methoxybenzyl)-2-triazen-1-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B5106381.png)
![N-[1-(aminocarbonyl)-2-(4-chlorophenyl)vinyl]-4-methoxybenzamide](/img/structure/B5106391.png)
![ethyl 4-(2-phenylethyl)-1-[3-(4-pyridinyl)propanoyl]-4-piperidinecarboxylate](/img/structure/B5106398.png)
![ethyl [5-(5-bromo-2,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5106404.png)

![1-(3-chlorophenyl)-4-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}piperazine](/img/structure/B5106412.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazole-4,5-dione 4-[(2,4,6-tribromophenyl)hydrazone]](/img/structure/B5106423.png)


![2-(2-fluorophenyl)-N-[2-(2-pyridinylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]acetamide](/img/structure/B5106448.png)
![5-[4-(4-methylbenzoyl)-1-piperazinyl]-2-nitro-N-(2-phenylethyl)aniline](/img/structure/B5106463.png)
![3-(ethylthio)-6-(2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5106475.png)
![methyl 4-(2,3-dichlorobenzylidene)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5106481.png)
